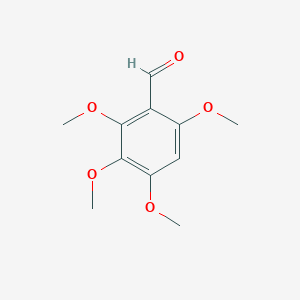

2,3,4,6-Tetramethoxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,4,6-Tetramethoxybenzaldehyde is a chemical compound with the linear formula C11H14O5 . It is used in various chemical reactions and has been the subject of several scientific studies .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H14O5 . This indicates that the molecule consists of 11 carbon atoms, 14 hydrogen atoms, and 5 oxygen atoms .Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

2,3,4,6-Tetramethoxybenzaldehyde has been explored in various chemical synthesis processes. For instance, Kokubo et al. (1999) studied the reaction of 2-hydroxybenzaldehydes with alkynes, alkenes, or allenes, facilitated by a rhodium-based catalyst system. This reaction demonstrates the potential of related benzaldehyde compounds in organic synthesis, particularly in forming 2-alkenoylphenols (Kokubo et al., 1999). Similarly, Iragi et al. (1995) discussed the electrochemical applications of tetramethylpiperidin-1-yloxyl-substituted polythiophenes, where derivatives of benzaldehyde, including 4-methoxybenzaldehyde, played a crucial role in efficient oxidation processes (Iragi et al., 1995).

Chromatographic Analysis

The use of benzaldehyde derivatives, including those related to this compound, has been essential in chromatographic analyses. Korhonen and Knuutinen (1984) demonstrated the separation of chlorinated 4-hydroxybenzaldehydes on a non-polar capillary column, highlighting the role of such compounds in analytical chemistry (Korhonen & Knuutinen, 1984).

Pharmaceutical and Material Science Applications

In the field of pharmaceuticals and materials, benzaldehyde derivatives are pivotal. Arsenyev et al. (2016) discussed the reduction of aldehyde groups in dihydroxybenzaldehydes, leading to compounds with potential pharmaceutical applications (Arsenyev et al., 2016). Additionally, Mikroyannidis (1995) explored the synthesis and properties of unsaturated cyano-substituted homo- and copolyesters from hydroxybenzaldehydes, indicating the relevance of these compounds in the development of new polymeric materials (Mikroyannidis, 1995).

Spectroscopic and Structural Analysis

Benzaldehyde derivatives are also significant in spectroscopic studies. For instance, Balachandran et al. (2012) conducted an experimental and theoretical study on the structures and vibrations of trihydroxybenzaldehyde, a compound structurally related to this compound (Balachandran et al., 2012). These studies provide insights into the molecular structures and vibrational frequencies, essential for understanding the physical and chemical properties of these compounds.

Propriétés

IUPAC Name |

2,3,4,6-tetramethoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-13-8-5-9(14-2)11(16-4)10(15-3)7(8)6-12/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMOFNAZOCNBBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1C=O)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide](/img/structure/B2834006.png)

![N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B2834017.png)

![1,3-Dimethyl-7-(2-methylpropyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2834019.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2834022.png)

![Ethyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2834027.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2834028.png)

![5-ethyl-3-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2834029.png)